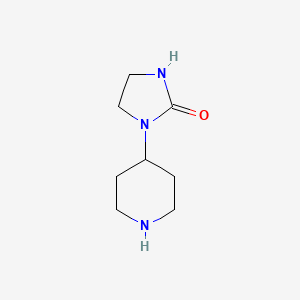

1-(Piperidin-4-yl)imidazolidin-2-one

概要

説明

“1-(Piperidin-4-yl)imidazolidin-2-one” is a chemical compound with the molecular formula C8H15N3O . It is also known by other names such as “1-(4-piperidinyl)-2-imidazolidinone” and "1-piperidin-4-ylimidazolidin-2-one" .

Synthesis Analysis

The synthesis of piperidin-4-one derivatives, including “1-(Piperidin-4-yl)imidazolidin-2-one”, has been achieved through an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has also been reported .Molecular Structure Analysis

The molecular structure of “1-(Piperidin-4-yl)imidazolidin-2-one” consists of a piperidine ring attached to an imidazolidin-2-one group . The InChI code for this compound is "1S/C8H15N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h7,9H,1-6H2,(H,10,12)" .Physical And Chemical Properties Analysis

“1-(Piperidin-4-yl)imidazolidin-2-one” has a molecular weight of 169.22 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound’s XLogP3-AA value is -0.5, suggesting it has moderate water solubility .科学的研究の応用

- Novel derivatives of 1-(piperidin-4-yl)imidazolidin-2-one were synthesized and screened for antimicrobial activity. These compounds exhibited promising antibacterial and antifungal effects .

- The benzimidazolone core structure, which includes this compound, has been associated with inhibiting bacterial growth. Researchers have explored benzimidazolone derivatives for their potential as antimicrobial agents .

- A series of differently modulated benzo[d]imidazole-2-one derivatives were designed and synthesized. These compounds were tested in vitro for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP .

- 1-(Piperidin-3-yl)imidazolidin-2-one (CAS: 1209874-15-6) can serve as a reference substance for drug impurities and reagents in research .

- Benzimidazolone derivatives containing piperidine nuclei have diverse clinical applications:

- CNS Inhibitors and Anti-Inflammatory Agents : These compounds exhibit interesting biochemical and pharmacological properties, including central nervous system (CNS) inhibition and anti-inflammatory effects .

- Treatment of Glaucoma : Some derivatives have been explored for their potential in treating glaucoma .

- Type 2 Diabetes Treatment : Benzimidazolone derivatives have been investigated for their role in managing type 2 diabetes .

- Benzimidazolone derivatives have demonstrated various pharmacological activities, including anti-HIV, antitrichinellosis, antinociceptive, and antitumor effects .

- Recent literature highlights the effectiveness of benzimidazolone compounds with sugar or piperidine residues in inhibiting bacterial growth .

Antimicrobial Activity

Inhibition of NLRP3-Dependent Pyroptosis

Reference Substance for Drug Impurities and Reagents

Clinical Applications

Pharmacological Activities

Potential as Active Pharmaceutical Ingredients (API)

Safety and Hazards

While specific safety and hazard information for “1-(Piperidin-4-yl)imidazolidin-2-one” is not available, general safety measures for handling similar compounds include avoiding inhalation, ingestion, and skin contact . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

将来の方向性

The future directions for research on “1-(Piperidin-4-yl)imidazolidin-2-one” could involve further exploration of its synthesis, properties, and potential applications. For instance, the modulation of the amide substituent and of the benzoimidazol-2-one linker could be investigated . Additionally, the compound’s potential as a novel NLRP3 inhibitor could be explored .

特性

IUPAC Name |

1-piperidin-4-ylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h7,9H,1-6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQKNCXIAQYUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-yl)imidazolidin-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid](/img/structure/B2628178.png)

![4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene](/img/structure/B2628179.png)

![(3,5-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2628182.png)

![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2628184.png)

![3-(2-oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2628188.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)

![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2628195.png)

![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)